molecular formula C17H16ClFN4O3S2 B2980144 3-chloro-N-(2-(4-cyclopropyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-4-fluorobenzenesulfonamide CAS No. 1448037-86-2

3-chloro-N-(2-(4-cyclopropyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-4-fluorobenzenesulfonamide

Cat. No. B2980144
CAS RN: 1448037-86-2
M. Wt: 442.91
InChI Key: WCIMILKYFDRTLY-UHFFFAOYSA-N
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Description

3-chloro-N-(2-(4-cyclopropyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-4-fluorobenzenesulfonamide is a useful research compound. Its molecular formula is C17H16ClFN4O3S2 and its molecular weight is 442.91. The purity is usually 95%.
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Scientific Research Applications

Cyclooxygenase Inhibition for Therapeutic Applications Sulfonamide derivatives, such as 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamides, have been synthesized and evaluated for their ability to inhibit cyclooxygenase-2 (COX-2) and cyclooxygenase-1 (COX-1) enzymes. The introduction of a fluorine atom in these molecules has shown to preserve COX-2 potency while significantly increasing selectivity for COX-1/COX-2, leading to the identification of potent, selective, and orally active COX-2 inhibitors like JTE-522. These inhibitors are under clinical trials for the treatment of rheumatoid arthritis, osteoarthritis, and acute pain, showcasing the therapeutic potential of sulfonamide derivatives in inflammation and pain management (Hiromasa Hashimoto et al., 2002).

Carbonic Anhydrase Inhibition for Therapeutic and Industrial Applications Another significant application of sulfonamide derivatives is their role as carbonic anhydrase inhibitors. Compounds like unprotected primary sulfonamide groups have facilitated the synthesis of novel classes of [1,4]oxazepine-based primary sulfonamides, exhibiting strong inhibition of human carbonic anhydrases. Such inhibitors have therapeutic relevance in treating conditions like glaucoma, epilepsy, and certain diuretic disorders. Additionally, carbonic anhydrase inhibitors have applications in industrial processes, such as carbon capture and sequestration, highlighting the versatility of sulfonamide derivatives in both medical and environmental fields (A. Sapegin et al., 2018).

Antimicrobial and Antitubercular Activities Sulfonamide derivatives have also been explored for their antimicrobial activities, with compounds showing high anti-Mycobacterium smegmatis activity. This suggests potential applications in developing new antimicrobial agents, especially targeting tuberculosis, a significant global health issue. The structural diversity of sulfonamide derivatives allows for the synthesis of compounds with targeted antimicrobial properties, offering a pathway for new drug development in combating resistant microbial strains (Meltem Yolal et al., 2012).

properties

IUPAC Name

3-chloro-N-[2-(4-cyclopropyl-5-oxo-3-thiophen-2-yl-1,2,4-triazol-1-yl)ethyl]-4-fluorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClFN4O3S2/c18-13-10-12(5-6-14(13)19)28(25,26)20-7-8-22-17(24)23(11-3-4-11)16(21-22)15-2-1-9-27-15/h1-2,5-6,9-11,20H,3-4,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCIMILKYFDRTLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C(=NN(C2=O)CCNS(=O)(=O)C3=CC(=C(C=C3)F)Cl)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClFN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-N-(2-(4-cyclopropyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-4-fluorobenzenesulfonamide

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